2-Amino-4,6-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4,6-dimethoxybenzoic acid often involves complex reactions that highlight the adaptability and reactivity of its molecular structure. While specific synthesis pathways for 2-Amino-4,6-dimethoxybenzoic acid are not directly mentioned in the available literature, related compounds provide insight into potential methods. For example, 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid were synthesized from readily available starting materials, indicating a versatile approach to the synthesis of dimethoxybenzoic acid derivatives (Laak & Scharf, 1989).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dimethoxybenzoic acid and its related compounds often involves intricate hydrogen bonding patterns and crystalline forms. For instance, the study by Fábry (2016) on a structurally related compound demonstrates the detailed geometry of primary amine groups and the positioning of hydrogen atoms in hydrogen bonds, emphasizing the importance of molecular geometry in understanding the properties of these compounds (Fábry, 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-4,6-dimethoxybenzoic acid derivatives includes interactions that form complex hydrogen-bonded motifs and networks. For example, the co-crystal of 2-amino-4,6-dimethoxypyrimidine with 4-aminobenzoic acid forms a cyclic hydrogen-bonded motif, demonstrating the compound's ability to engage in specific and directional hydrogen bonding, essential for the formation of supramolecular structures (Thanigaimani, Muthiah, & Lynch, 2006).
Physical Properties Analysis
Investigations into the physical properties of dimethoxybenzoic acid derivatives reveal significant aspects such as crystallography and polymorphism. For instance, the identification of a new polymorph of 2,6-dimethoxybenzoic acid illustrates the impact of molecular structure on the physical form and stability of these compounds, highlighting the diversity and complexity of their crystalline states (Portalone, 2011).
Chemical Properties Analysis
The chemical properties of 2-Amino-4,6-dimethoxybenzoic acid derivatives, such as nucleophilicity and reactivity towards electrophiles, are crucial for their application in synthesis and material science. Studies on related compounds, such as the interaction of aminothiazoles with electrophilic species, provide insight into the reactivity patterns that might be expected from 2-Amino-4,6-dimethoxybenzoic acid, emphasizing its potential in chemical synthesis and modification (Forlani et al., 2006).
Scientific Research Applications
Synthesis of Functionalized Amino Acids and Cyanomethylhydroxyalkyl Ketones : Aminobenzoic acids, including 2-Amino-4,6-dimethoxybenzoic acid, are used to synthesize functionalized amino acids and cyanomethylhydroxyalkyl ketones. For instance, 4-aminobenzoic acid acts as a catalyst for the one-pot conversion to 5-amino-2,2-dimethyl-3(2H)-furanone with 80% efficiency (Trofimov et al., 2009).
Organic Synthesis Applications : The new tetragonal polymorph of 2,6-dimethoxybenzoic acid has potential for new applications in organic synthesis due to its non-planar independent molecule and a synplanar conformation of the carboxy group (Portalone, 2011).
Antifungal Activity in Agriculture : 2,5-dimethoxybenzoic acid has been found to effectively reduce postharvest decay of strawberry fruits, highlighting its potential in agricultural applications (Lattanzio et al., 1996).
Fluorescent Properties for Biomolecule Linking : 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, related to 2-Amino-4,6-dimethoxybenzoic acid, show highly fluorescent properties and pH-independent properties, making them suitable for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
Crystal Structure Improvement : The crystal structure of related compounds like 2-amino-4,6-dimethoxypyrimidine-(2-hydrogen)-4-aminobenzoate has been improved by adjusting the geometry of primary amine groups (Fábry, 2016).
Thermal Behavior Analysis in Complex Formation : The thermal behavior of 2,6-dimethoxybenzoic acid complexes with divalent metal ions reveals a decomposition mechanism leading to metal/ligand complexes and binary oxides as final products, which could be significant in material science (Micera et al., 1984).
Cocrystal Formation in Pharmaceuticals : In pharmaceutical research, the cocrystal of 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid shows complex hydrogen-bonding patterns, which could be relevant in drug design (Thanigaimani et al., 2006).
Electrochemical Applications : Functionalizing activated carbon with redox properties using chemicals like 2-amino-4,5-dimethoxybenzoic acid enhances the capacitance of carbon electrodes, demonstrating potential in energy storage technologies (Lebègue et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-4,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBQKANLOSWJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470148 | |
Record name | 2-amino-4,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethoxybenzoic acid | |
CAS RN |
21577-57-1 | |
Record name | 2-amino-4,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,6-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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